8-Bromo-2-(5-chlorothiophen-2-yl)imidazo[1,2-a]pyridine
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Overview
Description
8-Bromo-2-(5-chlorothiophen-2-yl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse applications in medicinal chemistry and material science due to its unique structural characteristics. The presence of bromine and chlorine atoms in the molecule enhances its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-2-(5-chlorothiophen-2-yl)imidazo[1,2-a]pyridine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method involves the condensation of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization and halogenation steps . The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as acids or bases to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-2-(5-chlorothiophen-2-yl)imidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and chlorine atoms in the molecule make it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of dehalogenated products.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
8-Bromo-2-(5-chlorothiophen-2-yl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 8-Bromo-2-(5-chlorothiophen-2-yl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in cellular signaling pathways. For example, it may inhibit the activity of certain kinases, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound without halogen substitutions.
2-(5-Chlorothiophen-2-yl)imidazo[1,2-a]pyridine: Lacks the bromine atom.
8-Bromoimidazo[1,2-a]pyridine: Lacks the chlorothiophene moiety
Uniqueness
8-Bromo-2-(5-chlorothiophen-2-yl)imidazo[1,2-a]pyridine is unique due to the presence of both bromine and chlorine atoms, which enhance its reactivity and potential for diverse chemical transformations. This dual halogenation also contributes to its distinct biological activity and makes it a valuable scaffold for drug development .
Properties
Molecular Formula |
C11H6BrClN2S |
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Molecular Weight |
313.60 g/mol |
IUPAC Name |
8-bromo-2-(5-chlorothiophen-2-yl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C11H6BrClN2S/c12-7-2-1-5-15-6-8(14-11(7)15)9-3-4-10(13)16-9/h1-6H |
InChI Key |
FIBJUBBQIYQIDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=C(N=C2C(=C1)Br)C3=CC=C(S3)Cl |
Origin of Product |
United States |
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